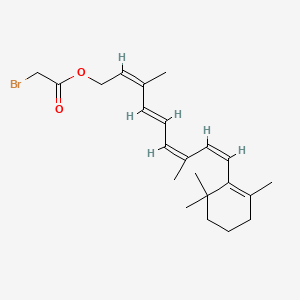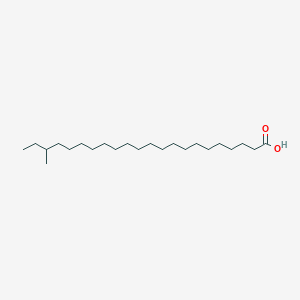
20-Methyldocosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-methyldocosanoic acid is a methyl-branched fatty acid that is docosanoic acid (behenic acid) substituted by a methyl group at position 20. It is a branched-chain saturated fatty acid, a long-chain fatty acid and a methyl-branched fatty acid. It derives from a docosanoic acid.
Applications De Recherche Scientifique
1. Vascular Smooth Muscle Cell Regulation
20-Hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid, plays a crucial role in regulating vascular smooth muscle cells. It's involved in the regulation of intracellular calcium concentration in renal microvascular smooth muscle cells, impacting vascular function and blood pressure regulation (Zhao et al., 2004).
2. Potential Therapeutic Target for Renal Diseases
20-HETE has been implicated in the pathogenesis of renal diseases. Inhibiting its production, specifically by targeting CYP4A11 and CYP4F2 isozymes, shows potential as a therapeutic strategy for renal diseases (Kawamura et al., 2022).
3. Modulation of Pulmonary Artery Function
In pulmonary arteries, 20-HETE exhibits distinct effects, acting as an endothelial-dependent dilator. This activity is linked to elevations in intracellular calcium concentration and nitric oxide release, suggesting its significance in pulmonary vascular function (Yu et al., 2002).
4. Association with Endothelial Dysfunction
20-HETE is associated with endothelial dysfunction, indicated by its inverse relationship with endothelium-dependent vasodilation. This association suggests its potential role in vascular pathophysiology and cardiovascular diseases (Ward et al., 2004).
5. Role in Natriuresis Regulation
The regulation of 20-HETE by salt intake in hypertension demonstrates its role in natriuresis, especially in salt-sensitive hypertension. This finding points to the involvement of 20-HETE in renal sodium transport and blood pressure regulation (Laffer et al., 2003).
6. Influence on Endothelium-Derived Hyperpolarizing Factor
20-HETE can antagonize the relaxation mediated by the endothelium-derived hyperpolarizing factor (EDHF) in coronary arteries. This interaction indicates a complex role in modulating vascular tone and endothelial function (Randriamboavonjy et al., 2005).
7. Impact on Cardiovascular Function
Arachidonic acid metabolites, like 20-HETE, play critical roles in the regulation of renal, pulmonary, and cardiac function, and vascular tone. They are involved in various physiological processes and pathologies, including hypertension and diabetes (Roman, 2002).
8. Protective Role in Renal Ischemia
20-HETE analogues have been shown to protect against renal ischemia-reperfusion injury. This protective effect suggests potential therapeutic applications in acute ischemic kidney injury (Regner et al., 2009).
9. Role in Endothelial Cell Proliferation and Angiogenesis
20-HETE stimulates endothelial cell proliferation and angiogenesis, potentially through the activation of vascular endothelial growth factor (VEGF). This highlights its role in endothelial cell functions and the potential for therapeutic targeting in angiogenesis-related diseases (Chen et al., 2019).
Propriétés
Formule moléculaire |
C23H46O2 |
|---|---|
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
20-methyldocosanoic acid |
InChI |
InChI=1S/C23H46O2/c1-3-22(2)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23(24)25/h22H,3-21H2,1-2H3,(H,24,25) |
Clé InChI |
MZRXKFZYUOFQRH-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



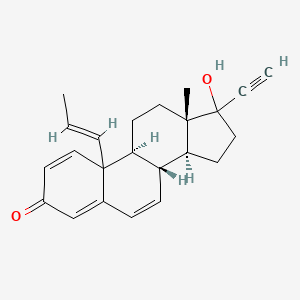
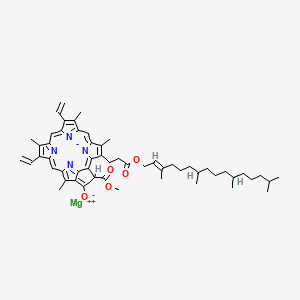

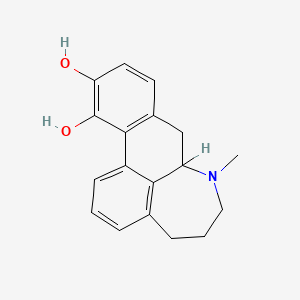

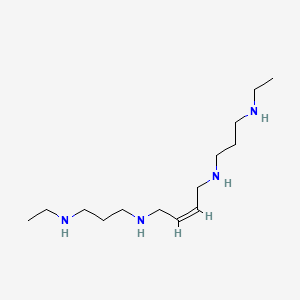
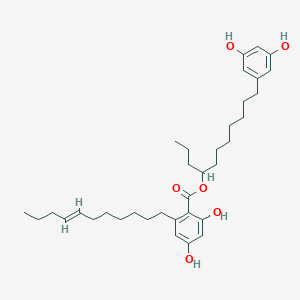

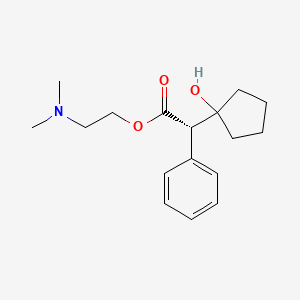
![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)
![3-[(E)-[5-hydroxy-4-(3-hydroxynon-1-ynyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1239186.png)
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)

